Product packaging for 2,7-Diacetylfluorene(Cat. No.:CAS No. 17918-17-1)

2,7-Diacetylfluorene

Cat. No.: B104584
CAS No.: 17918-17-1
M. Wt: 250.29 g/mol
InChI Key: RIRYGERFWHUZBT-UHFFFAOYSA-N
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Description

Contextualization within Fluorene (B118485) Chemistry and Derivatives

Fluorene, or 9H-fluorene, is a polycyclic aromatic hydrocarbon with the chemical formula (C₆H₄)₂CH₂. wikipedia.org It is composed of two benzene (B151609) rings fused to a central five-membered ring containing a methylene (B1212753) bridge. wikipedia.org While fluorene itself has limited direct applications, its derivatives are a cornerstone of significant research in materials science and medicinal chemistry. wikipedia.orgresearchgate.net

Fluorene derivatives are characterized by a rigid, planar, and electron-rich aromatic system. A key feature of many fluorene derivatives is the ability to introduce various functional groups at the C-9 position, as well as on the aromatic rings, which allows for the fine-tuning of their chemical and physical properties. psu.edu This versatility has led to the development of a wide array of fluorene-based compounds with applications in liquid crystal displays, semiconductor materials, and pharmaceuticals. ogc.co.jpresearchgate.net The introduction of substituents can enhance properties like heat resistance and refractive index, making them suitable for optical plastics and lenses. ogc.co.jp

2,7-Diacetylfluorene fits within this context as a symmetrically disubstituted derivative. The acetyl groups (CH₃CO) at the 2 and 7 positions act as electron-withdrawing groups and provide reactive sites for further chemical transformations. researchgate.netrsc.org This disubstitution is a common strategy in fluorene chemistry to create monomers for polymerization, leading to materials with specific electronic and optical characteristics. 20.210.105 The synthesis of 2,7-disubstituted fluorenes is a well-established area of research, with methods developed for introducing various groups, including halogens, alkyls, and aryl moieties, to create tailored molecular architectures. google.com

Significance in Contemporary Organic Synthesis and Materials Science Research

This compound serves as a crucial intermediate and building block in modern chemical research. guidechem.com Its primary significance lies in its utility for constructing larger, more complex molecular frameworks and polymers.

In Organic Synthesis:

The most common method for synthesizing this compound is through the Friedel-Crafts acetylation of fluorene. researchgate.netacs.org This classic organic reaction involves treating fluorene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. rug.nlresearchgate.net Research has shown that reaction conditions, including the solvent, temperature, and reaction time, can be optimized to achieve high yields of the desired 2,7-disubstituted product exclusively. researchgate.netresearchgate.net For instance, conducting the reaction in dichloroethane or carbon disulfide at reflux temperatures favors the formation of this compound over mono-acetylated products. researchgate.net

The acetyl groups of this compound are versatile functional handles. They can undergo a variety of chemical reactions, including:

Oxidation: The acetyl groups can be oxidized to form carboxylic acid groups, yielding 9-Oxo-9H-fluorene-2,7-dicarboxylic acid or fluorene-2,7-dicarboxylic acid, which are themselves valuable monomers for polyesters and other polymers. ukim.mksmolecule.com

Reduction: The ketone functionality can be reduced to an alcohol.

Condensation Reactions: The acetyl groups can react with other molecules, such as in the synthesis of polyether azomethines or in cyclotrimerization reactions. chemrxiv.orgresearchgate.netresearchgate.net

Schmidt Reaction: The compound can undergo Schmidt reactions to produce 2,7-bis(acetamido)fluorene, a compound studied in chemical carcinogenesis research. osu.edu

Synthesis of this compound via Friedel-Crafts Acetylation
ReactantsCatalystSolventConditionsYieldReference
Fluorene, Acetic AnhydrideAluminum Chloride (AlCl₃)1,2-Dichloroethane (B1671644)Reflux73% rug.nl
Fluorene, Acetyl ChlorideAluminum Chloride (AlCl₃)Dichloroethane / Carbon DisulfideReflux> 97% researchgate.net
Fluorene, Acetic AnhydrideAluminum Chloride (AlCl₃)Methylene ChlorideNot specifiedHigh yields reported google.com

In Materials Science:

The rigid and conjugated structure of the fluorene core makes its derivatives, including this compound, highly attractive for materials science applications, particularly in optoelectronics. jfe-chem.com

Conjugated Polymers: this compound is a key monomer for synthesizing conjugated microporous polymers (CMPs). chemrxiv.orgresearchgate.netrsc.org These materials are of interest due to their potential for applications that require both electrical conductivity and porosity. chemrxiv.org For example, this compound can be polymerized in molten zinc bromide (ZnBr₂) through cyclotrimerization reactions to produce highly conjugated and microporous frameworks. chemrxiv.orgresearchgate.netnsf.gov

Polyfluorenes (PFs): The fluorene unit is a fundamental building block for polyfluorenes, a class of polymers known for their high photoluminescence quantum yields and blue light emission, making them suitable for organic light-emitting diodes (OLEDs). 20.210.105psu.edu While this compound itself is a precursor, it can be converted into other 2,7-disubstituted fluorene monomers, such as 2,7-dibromofluorene (B93635) derivatives, which are then used in polymerization reactions like the Suzuki coupling to create well-defined polyfluorenes. 20.210.105nycu.edu.twmdpi.com

Fullerene Derivatives: Research has shown that this compound can react with fullerene C60 to create novel spiromethanofullerenes. researchgate.netresearchgate.net These functionalized fullerenes are explored for their potential in materials chemistry due to their unique electronic and optical properties. researchgate.net

Evolution of Research Trajectories for this compound

The scientific interest in this compound has evolved significantly over time, reflecting broader trends in organic chemistry and materials science.

Initial research, dating back to the early and mid-20th century, focused on the fundamental synthesis and characterization of fluorene and its simple derivatives. The Friedel-Crafts acetylation of fluorene was established as a primary synthetic route, with studies aimed at understanding the reaction's selectivity and optimizing conditions to isolate specific isomers, including this compound. researchgate.netorgsyn.org During this period, the compound was primarily of interest as a chemical entity and an intermediate for creating other small molecules, such as dicarboxylic acids or diamino derivatives for structure-activity relationship studies. ukim.mkosu.edu

By the late 20th and early 21st centuries, the focus of research shifted dramatically towards materials science. With the advent of organic electronics, the fluorene core was identified as a privileged scaffold for luminescent and semiconducting materials. 20.210.105nrel.gov This propelled this compound from being a simple chemical intermediate to a valuable monomer precursor. Research began to concentrate on its conversion into monomers suitable for advanced polymerization techniques. 20.210.105psu.edu For example, its transformation into 2,7-dibromo or 2,7-diboronic acid ester derivatives of fluorene became a critical step for synthesizing high-performance polyfluorenes via palladium-catalyzed cross-coupling reactions. 20.210.105beilstein-journals.org

More recently, research has explored even more sophisticated applications. The use of this compound as a direct monomer in the ionothermal synthesis of conjugated microporous polymers (CMPs) represents a newer trajectory. chemrxiv.orgresearchgate.netrsc.org This method offers a potentially greener and more cost-effective alternative to traditional transition-metal-catalyzed polymerizations for creating functional porous materials. chemrxiv.org Furthermore, its incorporation into complex architectures like fullerene adducts highlights its ongoing relevance in the quest for novel materials with tailored properties for advanced applications. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B104584 2,7-Diacetylfluorene CAS No. 17918-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-acetyl-9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYGERFWHUZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914661
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-27-3, 39665-89-9
Record name 961-27-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
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Synthetic Methodologies and Optimized Pathways for 2,7 Diacetylfluorene

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction stands as a powerful and widely used method for introducing acyl groups onto aromatic rings. libretexts.orgbeilstein-journals.org This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.org

Reaction Conditions and Catalytic Systems for Diacylation (e.g., Acetic Anhydride/Aluminum Chloride)

The diacylation of fluorene (B118485) to yield 2,7-Diacetylfluorene is typically accomplished using an excess of the acylating agent and a strong Lewis acid catalyst. A common and effective catalytic system employs aluminum chloride (AlCl₃) with acetic anhydride as the acylating agent. rug.nl

In a representative laboratory procedure, fluorene is treated with a pre-mixed solution of aluminum chloride and acetic anhydride. rug.nl The reaction requires elevated temperatures, typically reflux, for several hours to drive the reaction towards disubstitution. rug.nl The significant excess of both the catalyst and the acylating agent is crucial for achieving a high conversion to the desired 2,7-disubstituted product.

Table 1: Representative Reaction Conditions for Friedel-Crafts Diacylation of Fluorene rug.nl
ParameterCondition
Starting MaterialFluorene
Acylating AgentAcetic Anhydride
CatalystAluminum Chloride (AlCl₃)
Molar Ratio (Fluorene:Acetic Anhydride:AlCl₃)1.0 : 3.8 : 6.8
TemperatureReflux
Reaction Time4 hours
Reported Yield73%

Solvent Effects on Reaction Yields and Purity (e.g., 1,2-Dichloroethane (B1671644), 1,1,2,2-Tetrachloroethane)

The choice of solvent can significantly influence the rate, selectivity, and outcome of a chemical reaction. researchgate.netrsc.org In the Friedel-Crafts acylation of fluorene, chlorinated hydrocarbons are frequently employed as the reaction medium.

1,2-Dichloroethane : This solvent has been successfully used in the synthesis of this compound, where the reaction mixture is refluxed for an extended period. rug.nl In one documented procedure, a portion of the 1,2-dichloroethane is distilled off during the reaction, likely to increase the concentration of reactants and drive the equilibrium towards the product. rug.nl

1,1,2,2-Tetrachloroethane (TCE) : A modified method utilizes TCE as the solvent. osu.edu This approach involves the pre-formation of the acylation mixture from acetic anhydride and aluminum chloride in TCE before its addition to the fluorene solution. osu.edu

While the available literature details the use of these solvents, a direct comparative study on their effects on yield and purity for this specific transformation is not extensively documented. However, the solvent's ability to dissolve reactants and stabilize charged intermediates is critical to the reaction's success. researchgate.net

Strategies for Minimizing Monoacetylation and Impurity Formation

A primary challenge in synthesizing this compound is the potential formation of the monosubstituted byproduct, 2-acetylfluorene (B1664035), and other impurities. Several strategies are employed to favor the desired diacylation and simplify purification.

One key factor is the choice of the acylating agent. The use of acetyl chloride, a more reactive agent than acetic anhydride, has been noted to produce considerable amounts of this compound, even when mono-acylation is the intended goal. orgsyn.orgorgsyn.org This suggests that employing more reactive acylating agents or forcing conditions can drive the reaction past the mono-substituted stage. A technique described as yielding the diacetyl derivative "essentially free of the monoacetyl compounds" involves the use of a pre-prepared acylation mixture in 1,1,2,2-tetrachloroethane. osu.edu

Post-reaction purification is also critical. The difference in solubility between the mono- and di-substituted products provides an effective means of separation. Notably, this compound is insoluble in carbon disulfide, whereas 2-acetylfluorene is soluble, allowing for its removal by washing. orgsyn.orgorgsyn.org Further purification of the crude product is often achieved by recrystallization from a suitable solvent, such as hot acetone, to yield the pure this compound. rug.nl

Alternative Synthetic Routes and Precursor Transformations

While direct diacylation of fluorene is the most straightforward route, other synthetic strategies involving different precursors and reaction sequences can be considered for accessing related structures.

Generation from Fluorene and Related Intermediates

The primary route begins with the fluorene molecule itself. rug.nl The Friedel-Crafts diacylation can also be successfully applied to 9-substituted fluorenes, providing a pathway to a wider range of this compound derivatives. osu.edu

Alternative synthetic pathways to related 2,7-disubstituted fluorenes highlight different chemical approaches. For example, the synthesis of 2,7-bis(acetamido)fluorene, a derivative of this compound, can be achieved via two distinct routes:

Diacylation-Rearrangement : This involves the initial Friedel-Crafts diacylation of fluorene to this compound, which is then converted to the target bis-amide through a Schmidt reaction or a Beckmann rearrangement of the corresponding bis-oxime. osu.edu

Dinitration-Reduction-Acetylation : This route avoids the Friedel-Crafts reaction entirely. It starts with the dinitration of fluorene to give 2,7-dinitrofluorene. osu.educhemmethod.com The dinitro compound is then reduced to 2,7-diaminofluorene, which is subsequently acetylated to yield 2,7-bis(acetamido)fluorene. osu.educhemmethod.com

This second pathway demonstrates an alternative strategy for functionalizing the 2 and 7 positions of the fluorene core, starting with electrophilic nitration instead of acylation.

Efficiency and Scalability Considerations in Laboratory and Industrial Synthesis

The efficiency and scalability of a synthetic method are crucial for its practical application, both in academic research and industrial production.

Laboratory Efficiency : The established Friedel-Crafts acylation method is effective on a laboratory scale, providing the desired product in good yield (e.g., 73%) from gram-scale quantities of starting material. rug.nl The required equipment and techniques, such as reflux, distillation, and recrystallization, are standard in a typical organic synthesis laboratory. rug.nl

Scalability Considerations : Transitioning this synthesis to an industrial scale presents several challenges inherent to the Friedel-Crafts reaction. The process requires large stoichiometric amounts of aluminum chloride, which is corrosive and generates significant acidic aluminum-containing waste after aqueous workup. beilstein-journals.orgrug.nl The use of halogenated solvents like 1,2-dichloroethane raises environmental and safety concerns due to their toxicity. beilstein-journals.org Furthermore, the reaction can be highly exothermic, necessitating robust thermal management on a large scale to ensure safety and prevent side reactions. The development of more sustainable methods, such as using solid acid catalysts or solvent-free mechanochemical approaches, which have been explored for other Friedel-Crafts reactions, could offer a more environmentally benign and efficient path for larger-scale production. beilstein-journals.org

Chemical Transformations and Derivatization Strategies of 2,7 Diacetylfluorene

Oxidation Reactions and Fluorenone Derivatives

Oxidation of 2,7-diacetylfluorene can be directed towards the acetyl groups, the C9 methylene (B1212753) position, or both, depending on the chosen oxidant and reaction conditions. This selectivity allows for the synthesis of various fluorene (B118485) and fluorenone dicarboxylic acids, which are important monomers for high-performance polymers and functional materials.

The conversion of the acetyl groups of this compound into carboxylic acid functionalities is a key transformation for producing fluorene-2,7-dicarboxylic acid and its 9-oxo derivative.

One effective method involves a haloform reaction. A procedure using bromine in an aqueous dioxane-sodium carbonate solution on 2,7-bis(dibromoacetyl)fluorene (which is prepared from this compound) can yield fluorene-2,7-dicarboxylic acid in nearly quantitative amounts. psu.edu However, applying standard haloform conditions directly to this compound can lead to simultaneous oxidation of the C9-methylene bridge, resulting in the formation of 9-oxo-9H-fluorene-2,7-dicarboxylic acid (fluorenone-2,7-dicarboxylic acid). psu.edu

Another synthetic route to fluorene-2,7-dicarboxylic acid involves the acylation of this compound with diethyl oxalate (B1200264), followed by oxidative cleavage of the resulting bis-diketoester with lead tetraacetate. psu.eduukim.mk This method has been reported to produce the desired dicarboxylic acid, confirming that the initial acylation occurs at the acetyl groups rather than the C9 position. ukim.mk

The synthesis of 9-oxo-9H-fluorene-2,7-dicarboxylic acid can also be achieved through more direct oxidation of this compound, for example, by using potassium bichromate. smolecule.com The oxidation of 2- and this compound is a known route to obtain 9-fluorenone-2- and -2,7-dicarboxylic acids, respectively. capes.gov.br

Table 1: Synthesis of Fluorene-2,7-dicarboxylic Acid and its 9-Oxo Derivative

Starting MaterialReagentsProductYieldReference
This compound1. Diethyl oxalate, NaOEt2. Lead tetraacetate, Acetic AcidFluorene-2,7-dicarboxylic AcidModerate (33%) psu.eduukim.mk
This compound1. Bromine, Acetic Acid2. Bromine, aq. Dioxane-Na₂CO₃Fluorene-2,7-dicarboxylic AcidAlmost Quantitative psu.edu
This compoundPotassium bichromate9-Oxo-9H-fluorene-2,7-dicarboxylic AcidNot Specified smolecule.com
This compoundHaloform reaction (e.g., with NaOH)9-Oxo-9H-fluorene-2,7-dicarboxylic AcidNot Specified psu.edu

The ability to selectively oxidize either the acetyl groups or the C9-methylene position is crucial for controlling the final product structure.

Oxidation of Acetyl Groups: The conversion of acetyl groups to carboxylic acids while preserving the C9-methylene bridge can be achieved through multi-step procedures. As mentioned, the method involving acylation with diethyl oxalate followed by cleavage with lead tetraacetate successfully yields fluorene-2,7-dicarboxylic acid without oxidizing the methylene group. psu.eduukim.mk Another strategy involves the Baeyer-Villiger oxidation of this compound with an agent like m-chloroperoxybenzoic acid (m-CPBA) to form 2,7-diacetoxyfluorene, which can then be hydrolyzed to 2,7-dihydroxyfluorene. rug.nlgoogle.com

Oxidation of the C9-Methylene Position: Selective oxidation of the active methylene bridge at the C9 position to a ketone is a common transformation for fluorene derivatives. For instance, after converting this compound to 2,7-diacetoxyfluorene, the C9 position can be oxidized with sodium dichromate in acetic acid to furnish 2,7-diacetoxy-9-fluorenone. rug.nlgoogle.com This highlights a pathway where the acetyl groups are first transformed into less reactive acetoxy groups, allowing for targeted oxidation at the C9 position.

Simultaneous Oxidation: In contrast, strong oxidizing conditions can affect both sites. The direct application of haloformic cleavage conditions (e.g., using sodium hydroxide) to this compound resulted in 9-oxo-9H-fluorene-2,7-dicarboxylic acid, indicating that both the acetyl groups and the methylene bridge were oxidized. psu.edu

Regioselectivity, the preference for reaction at one position over another, is governed by the electronic and steric properties of the substrate and the nature of the oxidizing agent. wikipedia.org

In the oxidation of this compound, the C9 position is a benzylic site, making its protons relatively acidic and susceptible to abstraction, which is often the initial step in oxidation by metal-based oxidants like chromates. The stability of the resulting benzylic radical or anion intermediate facilitates this reaction.

The oxidation of the acetyl groups via the haloform reaction proceeds through the formation of an enolate under basic conditions. The enolate then attacks the halogen (e.g., bromine), leading to polyhalogenation at the methyl carbon. Subsequent nucleophilic attack by hydroxide (B78521) on the carbonyl carbon results in the cleavage of the C-C bond, releasing a carboxylate and a haloform.

The Baeyer-Villiger oxidation, which converts the acetyl ketone to an acetoxy ester, is another example of a regioselective reaction. google.comyoutube.com The mechanism involves the attack of a peroxy acid on the carbonyl carbon, followed by the migration of one of the adjacent groups (the fluorenyl group or the methyl group). The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. youtube.com In the case of this compound, the fluorenyl group has a higher migratory aptitude than the methyl group, leading to the insertion of the oxygen atom between the carbonyl carbon and the fluorene ring to form the corresponding acetate (B1210297) ester.

Reduction Reactions and Saturated Analogs

Reduction of this compound primarily targets the carbonyl functionalities of the acetyl groups, converting them into ethyl groups. This transformation is valuable for synthesizing 2,7-dialkylfluorene derivatives, which are precursors for various polymers and organic materials.

The complete reduction of the acetyl groups in this compound to ethyl groups yields 2,7-diethylfluorene. This transformation can be effectively achieved through catalytic hydrogenation. researchgate.netresearchgate.net A documented method involves the hydrogen reduction of this compound using a Palladium on carbon (Pd/C) catalyst. google.com This method is a clean and efficient way to deoxygenate the carbonyl groups, leading directly to the saturated alkyl side chains.

Table 2: Reduction of this compound

Starting MaterialReagentsProductReference
This compoundH₂, Pd/C2,7-Diethylfluorene google.com
This compoundNot specified2,7-Diethylfluorene researchgate.netresearchgate.net

The selective reduction of the carbonyl groups in this compound without altering the aromatic fluorene core is a key synthetic manipulation. The conversion to 2,7-diethylfluorene is the principal example of such a selective reduction. researchgate.netresearchgate.netgoogle.com Methods like catalytic hydrogenation are highly chemoselective for the reduction of benzylic ketones over the saturation of the aromatic rings, especially under controlled conditions (temperature, pressure).

While the complete reduction to the alkyl group is well-documented, selective reduction to the corresponding alcohol (2,7-bis(1-hydroxyethyl)fluorene) can also be envisioned using milder reducing agents like sodium borohydride. However, the transformation to 2,7-diethylfluorene is a more commonly cited derivatization in the context of creating robust alkyl-substituted fluorene monomers. researchgate.netgoogle.com The choice of reducing agent and conditions is paramount in determining the final product, whether it is the alcohol via partial reduction or the alkane via complete reduction. rsc.orgliverpool.ac.uk

Rearrangement Reactions

Rearrangement reactions offer powerful methods for converting the acetyl groups of this compound into other functional groups, notably amido groups. These transformations are crucial for synthesizing a range of fluorene compounds with potential applications in materials science and medicinal chemistry.

Schmidt Reaction for Aminofluorene Derivatization (e.g., 2,7-Bis(acetamido)fluorene Synthesis)

The Schmidt reaction provides a direct route to convert ketones to amides. In the case of this compound, this reaction is effectively employed for the synthesis of 2,7-bis(acetamido)fluorene. osu.edu This one-step process involves treating the diacetyl compound with hydrazoic acid in the presence of a strong acid catalyst, such as sulfuric acid.

The reaction proceeds by the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement in which a methyl group migrates to the nitrogen atom with the concurrent loss of nitrogen gas. Subsequent hydrolysis of the resulting intermediate yields the acetamido group. A notable aspect of this reaction is the critical role of the acid concentration; optimal yields are often achieved within a specific range of acid strength, for instance, 80-85% sulfuric acid. osu.edu Deviations from this optimal acidity can lead to significantly lower reaction rates and diminished yields of the desired bis(acetamido)fluorene. osu.edu

This method has proven to be a high-yield and pure route for the parent 2,7-bis(acetamido)fluorene. osu.edu Furthermore, it has been successfully extended to the synthesis of 9-alkyl-2,7-bis(acetamido)fluorenes, demonstrating its versatility for preparing derivatives with substituents at the 9-position. osu.edu

Starting MaterialReagentsProductYieldReference
This compoundNaN3, H2SO4 (85.0%)2,7-Bis(acetamido)fluoreneHigh osu.edu
2,7-Diacetyl-9-methylfluoreneNaN3, H2SO49-Methyl-2,7-bis(acetamido)fluorene- osu.edu
2,7-Diacetyl-9,9-diethylfluoreneNaN3, H2SO49,9-Diethyl-2,7-bis(acetamido)fluorene- osu.edu

Beckmann Rearrangement of Bis-oxime Derivatives

An alternative to the Schmidt reaction for the synthesis of 2,7-bis(acetamido)fluorene is the Beckmann rearrangement of the corresponding bis-oxime. osu.edu This process involves two main steps: first, the conversion of the acetyl groups of this compound into oximes by reaction with hydroxylamine (B1172632), and second, the acid-catalyzed rearrangement of the bis-oxime to the bis-amide. masterorganicchemistry.comwikipedia.org

The Beckmann rearrangement is a classic organic reaction where an oxime is transformed into an amide under acidic conditions. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.com Various acidic reagents can catalyze this rearrangement, including sulfuric acid, polyphosphoric acid, and phosphorus pentachloride. wikipedia.org

While a viable pathway, the Beckmann rearrangement can sometimes be less direct than the Schmidt reaction for this specific transformation. The stereochemistry of the oxime (syn or anti) can influence the rearrangement, although for ketoximes like those derived from this compound, this is generally less of a concern than with aldoximes. wikipedia.org

Influence of 9-Substitution on Rearrangement Pathways

The presence of substituents at the 9-position of the fluorene ring can influence the course and feasibility of rearrangement reactions. Studies have shown that Friedel-Crafts diacylation of 9-substituted fluorenes can provide the necessary 2,7-diacetyl precursors for subsequent rearrangements. osu.edu For instance, 9-methyl and 9,9-diethylfluorene can be diacylated and then converted to the corresponding 2,7-bis(acetamido)fluorenes via the Schmidt reaction. osu.edu

However, the nature of the 9-substituent is critical. While alkyl groups are well-tolerated, attempts to perform Friedel-Crafts acylation on fluorenes with 9-halo or 9-alkyloxy substituents have resulted in the formation of amorphous, high-melting substances rather than the desired diacetyl compounds. osu.edu This suggests that electron-withdrawing or potentially reactive groups at the 9-position can interfere with the acylation step, thereby limiting the applicability of this route for certain derivatives.

Halogenation and Other Electrophilic/Nucleophilic Modifications

Beyond rearrangements, the acetyl groups of this compound are amenable to other transformations, including halogenation and the formation of various derivatives through reactions with nucleophiles.

Bromination to 2,7-Bis(dibromoacetyl)fluorene

The acetyl groups of this compound can be brominated to yield 2,7-bis(dibromoacetyl)fluorene. This reaction is achieved by treating this compound with bromine in hot acetic acid, resulting in a quantitative yield of the dibrominated product. psu.edu This transformation introduces bromine atoms at the alpha-position to the carbonyl groups, creating a more reactive intermediate for further synthetic manipulations.

It is noteworthy that the reactivity of the resulting 2,7-bis(dibromoacetyl)fluorene is significantly increased towards further bromination under different conditions, such as in aqueous dioxane-sodium carbonate solutions. psu.edu This enhanced reactivity can lead to subsequent reactions, including the potential for haloform-type cleavage.

Formation of Oxime Derivatives (e.g., this compound O,O'-Dibenzyldioxime)

The carbonyl groups of this compound readily react with hydroxylamine and its derivatives to form oximes. This reaction is fundamental to the Beckmann rearrangement pathway, as the bis-oxime is the direct precursor to the rearranged amide. osu.edu The formation of the oxime itself involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.com

Applications in Materials Science and Polymer Chemistry

Precursor in Conjugated Polymer and Microporous Material Synthesis

2,7-Diacetylfluorene serves as a key starting material in the synthesis of conjugated polymers and microporous materials, which are noted for their electrical conductivity and porous nature.

Conjugated microporous polymers (CMPs) are a class of materials that combine electrical conductivity with a porous structure, making them suitable for applications in catalysis and energy storage. rsc.orgrsc.org The synthesis of these materials can be achieved through Lewis acid-mediated cyclotrimerization reactions of methyl ketones. rsc.orgrsc.org In this context, this compound can be polymerized in molten zinc bromide (ZnBr2), which acts as a Lewis acid mediator, to produce highly conjugated and microporous materials. rsc.orgrsc.orgresearchgate.net This ionothermal synthesis method is considered a greener alternative to traditional methods that often require expensive transition metals like palladium. rsc.orgrsc.org The resulting polymers exhibit (semi)conducting behavior due to their extensive π-conjugated structures. rsc.orgrsc.orgresearchgate.net

Research has shown that ZnBr2 is an effective medium for the solvent-free cyclotrimerization of various acetyl-functionalized monomers, including this compound (DAF). rsc.orgrsc.orgchemrxiv.org The polymerization of DAF under these conditions has been confirmed through various analytical techniques, including 77 K N2 adsorption measurements, infrared spectroscopy (IR), and solid-state nuclear magnetic resonance (NMR). rsc.orgresearchgate.netchemrxiv.org

Table 1: Monomers Polymerized via ZnBr2-mediated Cyclotrimerization

Monomer Abbreviation Resulting Material
1,4-diacetylbenzene DAB Highly conjugated and microporous polymer
4,4′-diacetylbiphenyl DABP Highly conjugated and microporous polymer
This compound DAF Highly conjugated and microporous polymer
1,3,5-triacetylbenzene TAB Highly conjugated and microporous polymer
tetrakis(4-acetylphenyl)methane TAPM Highly conjugated and microporous polymer
1,4-dicyanobenzene DCNB Highly conjugated and microporous polymer

This table is based on findings from studies on ZnBr2-mediated ionothermal synthesis. rsc.orgrsc.orgresearchgate.net

The extended π-system inherent in the fluorene (B118485) core of this compound makes it an excellent monomer for creating electrically conducting polymers. paperpublications.org These polymers, often referred to as intrinsically conducting polymers, possess a chain of alternating single and double bonds, which facilitates the flow of electrons. rsc.org The polymerization of monomers like this compound leads to the formation of materials with delocalized π-systems, a key characteristic for electrical conductivity. paperpublications.orgrsc.org

The synthesis of conducting polymers can be achieved through chemical or electrochemical polymerization methods. paperpublications.orgdiva-portal.org In the case of this compound, its use as a monomer in reactions like cyclotrimerization contributes to the formation of polymers with semiconducting properties. rsc.orgrsc.org These materials are being explored as lightweight and adaptable alternatives to traditional inorganic semiconductors. nsf.gov

The inclusion of the this compound unit can lead to polymers with a high degree of π-conjugation, which is directly related to their electronic and optical properties. mdpi.com The structure can also influence the polymer's mechanical properties. For instance, factors like cross-linking density, which can be affected by the monomer's functionality, have a direct correlation with the mechanical strength and stiffness of the polymer. researchgate.net The molecular weight of the resulting polymer also plays a role, with higher molecular weights generally leading to increased impact and chemical resistance. bapolymers.com Ultimately, the specific structure of this compound allows for the creation of polymers with tailored properties for specific applications in electronics and materials science. researchgate.netmdpi.comneu.edu.tr

Role in Luminescent and Optoelectronic Materials Development

The fluorescent properties of the fluorene scaffold make this compound a valuable component in the development of luminescent and optoelectronic materials.

This compound is utilized in the synthesis of fluorescent probes and dyes. The fluorene unit itself is highly fluorescent, and by modifying its structure with different functional groups, the resulting photophysical properties can be tuned. rsc.org The synthesis of such probes often involves reactions that capitalize on the reactive acetyl groups of the this compound molecule. These probes are designed to exhibit changes in their fluorescence upon interacting with specific analytes, making them useful for detection and sensing applications. rsc.orgmdpi.com The development of new fluorescent probes is an active area of research, with a continuous need for probes with tailored properties for various biological and chemical applications. rsc.org

This compound serves as a reactant in the synthesis of derivatives for light-emitting applications, such as (dioxaborine)fluorene derivatives. cymitquimica.comcymitquimica.com These materials are of interest for their potential use in organic light-emitting diodes (OLEDs). The fluorene core provides the necessary blue emission, a critical component for full-color displays and white lighting. ossila.com By incorporating this compound into larger, more complex molecular structures, materials with specific light-emitting properties can be designed and synthesized. rsc.org

Research in this area focuses on creating materials with high thermal stability and efficient electroluminescence. ossila.com The synthesis of novel fluorene-containing polymers and small molecules continues to be a key strategy in advancing OLED technology. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Zinc bromide
1,4-diacetylbenzene
4,4′-diacetylbiphenyl
1,3,5-triacetylbenzene
tetrakis(4-acetylphenyl)methane
1,4-dicyanobenzene

Contributions to Organic Light-Emitting Diodes (OLEDs) Research via Related Fluorene Architectures

While this compound itself is more commonly recognized as a synthetic intermediate, its structural framework is highly relevant to the field of Organic Light-Emitting Diodes (OLEDs). The core principle involves leveraging the luminescent properties of the fluorene unit, which can be systematically modified by attaching different functional groups at the 2 and 7 positions. mdpi.com This substitution pattern directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the emission color and charge-transporting capabilities of the material. mdpi.commdpi.com

Polyfluorenes (PFs), polymers consisting of repeating fluorene units typically linked at the 2 and 7 positions, are a prominent class of materials for OLEDs. wikipedia.orgsigmaaldrich.com They are valued for their high photoluminescence quantum efficiency, excellent thermal stability, and the ability to produce light across the visible spectrum through chemical modification. researchgate.netwikipedia.org The introduction of electron-donating or electron-withdrawing groups at the C2 and C7 positions of the fluorene monomer is a key strategy. The acetyl groups in this compound are electron-withdrawing, suggesting that polymers or oligomers incorporating this unit could be developed for use as electron-transporting or emissive materials, particularly for achieving specific energy level alignments within a multi-layer OLED device.

Research on related 2,7-disubstituted fluorene architectures provides insight into the potential contributions of the diacetyl derivative. For instance, sila- and germafluorenes (where the carbon at C9 is replaced by silicon or germanium) with various substituents at the 2 and 7 positions have been designed specifically for OLED applications and as fluorescent probes. mdpi.comumsl.edunsf.gov Studies on asymmetrically substituted 2,7-fluorenes with donor-acceptor groups have demonstrated significant shifts in emission spectra, a critical factor for tuning OLED colors. mdpi.com These findings underscore the principle that the 2,7-diacetyl configuration provides a platform for creating materials with tailored optoelectronic properties suitable for OLEDs.

Table 1: Properties of Representative 2,7-Disubstituted Fluorene Derivatives in OLEDs This table presents data for related fluorene structures to illustrate the impact of 2,7-substitution on properties relevant to OLEDs.

Fluorene Derivative Type Substituents at C2 and C7 Observed Emission Key Finding / Application Citation
Silafluorene Alkynyl-aryl groups Blue High quantum yields (>85%) in organic solvent, making them promising for emissive layers. nsf.gov
Germafluorene Various push-pull groups Tunable (sensitive to solvent polarity) Potential as biological probes and demonstrates tunable electronic properties for sensing or light emission. mdpi.comumsl.edu
Oligofluorene Diphenylamino and Oxadiazolyl Blue Exhibits aggregation-induced emission (AIE) and bipolar charge transport characteristics, suitable for non-doped OLEDs. acs.org

Building Block for Complex Organic Molecular Structures

This compound is a valuable organic building block, a term used for foundational molecules that serve as starting materials for the synthesis of more complex chemical structures. cymitquimica.comalfa-chemistry.com Its utility stems from the reactivity of the two acetyl groups and the inherent properties of the fluorene core. researchgate.net These acetyl groups can undergo a wide range of chemical transformations, allowing for the construction of larger, more functionalized molecules.

The compound is often prepared via a Friedel-Crafts diacylation of fluorene or its 9-substituted derivatives. osu.eduescholarship.org Once synthesized, it serves as a key intermediate. For example, it can be converted into 2,7-bis(acetamido)fluorene through a Schmidt reaction, demonstrating a pathway to introduce nitrogen-containing functional groups. osu.edu This versatility makes it a crucial component in the toolkit of synthetic organic chemists aiming to build complex molecular frameworks from simpler, commercially available precursors. sigmaaldrich.com

Versatility in Chemical Building Block Applications for Supramolecular Assembly

The concept of supramolecular assembly involves the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions like hydrogen bonding, metal coordination, or π-π stacking. jyu.firsc.org this compound is an excellent precursor for designing molecules capable of such assembly. The fluorene core itself promotes π-π stacking interactions, while the acetyl groups provide reactive handles to introduce functionalities that can direct specific intermolecular recognition events. researchgate.netmdpi.com

A notable example of its application is in the synthesis of novel fullerene derivatives. Researchers have reacted this compound with buckminsterfullerene (B74262) (C60) to create new spiromethanofullerenes. researchgate.netresearchgate.net In these complex structures, the fluorene unit is covalently attached to the fullerene cage. The resulting adducts are building blocks for new materials that combine the electronic properties of fullerenes with the photophysical characteristics of fluorenes. researchgate.net

The versatility of this compound lies in its potential for conversion into a variety of derivatives designed for self-assembly. The carbonyl groups can be transformed into imines, oximes, or other functionalities that can act as hydrogen bond donors or acceptors. osu.edu This allows for the programmed assembly of molecules into tapes, sheets, or other complex architectures. This bottom-up approach, starting from a well-defined building block like this compound, is fundamental to creating functional supramolecular materials for applications in electronics, sensing, and nanotechnology. alfa-chemistry.comresearchgate.net

Table 2: Examples of Complex Molecules Synthesized from this compound

Reactant(s) Product Type Significance Citation
This compound, Hydrazoic acid 2,7-Bis(acetamido)fluorene Conversion of acetyls to acetamido groups, introducing new functionality. osu.edu
This compound, C60 Fullerene Spiromethanofullerene Covalent linking of a fluorene unit to a fullerene cage, creating a complex hybrid molecule. researchgate.netresearchgate.net
2,7-Diacetyl-9-substituted-fluorenes 2,7-Bis(acetamido)-9-substituted-fluorenes Demonstrates the generality of the Schmidt reaction for creating a family of related complex molecules. osu.edu

Advanced Spectroscopic Characterization of 2,7 Diacetylfluorene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,7-diacetylfluorene and its derivatives, offering insights into the atomic arrangement and chemical environment of nuclei.

Proton (¹H) NMR spectroscopy is instrumental in determining the number and types of hydrogen atoms in a molecule. In this compound, the aromatic protons on the fluorene (B118485) ring system and the methyl protons of the acetyl groups exhibit characteristic chemical shifts. The integration of the signals provides a quantitative measure of the number of protons, confirming the presence of the two acetyl groups relative to the aromatic protons.

The purity of this compound samples can be assessed using quantitative ¹H NMR (qNMR). nih.govnih.gov This method involves comparing the integral of a specific analyte signal with that of a certified internal standard of known concentration. nih.govmdpi.com By carefully selecting non-overlapping signals and optimizing experimental parameters, the absolute purity of the compound can be determined with high precision. nih.govmdpi.com

A typical ¹H NMR spectrum of a related compound, 2,7-di(acetamido)fluorene, in DMSO-d6 shows distinct signals for the amide, aromatic, methylene (B1212753), and methyl protons. chemicalbook.com While not identical to this compound, this provides a reference for the expected regions of proton resonances in similar fluorene derivatives.

Table 1: Representative ¹H NMR Chemical Shifts for Fluorene Derivatives
Proton TypeTypical Chemical Shift (δ, ppm)Notes
Aromatic (Ar-H)7.0 - 8.5The exact shifts depend on the substitution pattern and solvent. chemistrysteps.com
Methylene (CH₂)~3.9Refers to the C9 protons of the fluorene core. chemicalbook.com
Acetyl Methyl (CH₃)~2.6Characteristic for methyl ketones.

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments. The carbonyl carbons of the acetyl groups are particularly deshielded and appear at a characteristic downfield shift (typically 190-200 ppm). The aromatic carbons of the fluorene ring system resonate in the range of 120-150 ppm, with the specific shifts influenced by the acetyl substituents. oregonstate.educompoundchem.com The methylene carbon at the C9 position of the fluorene core typically appears further upfield.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, making it a powerful tool for confirming the substitution pattern on the fluorene ring. By comparing the observed spectrum with predicted values or data from related compounds, the precise structure of this compound and its derivatives can be unequivocally determined.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Aromatic (Ar-C)120 - 150
Methylene (C9)~37
Acetyl Methyl (CH₃)25 - 30

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals in complex derivatives of this compound. ipb.pt

COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the aromatic spin systems.

HSQC correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and confirming the attachment of the acetyl groups to the fluorene ring. ipb.pt

Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to study the spatial proximity of protons, offering insights into the conformation of substituted fluorene derivatives. Diffusion-Ordered Spectroscopy (DOSY) can be used to study intermolecular interactions, such as aggregation or binding to macromolecules, by differentiating species based on their diffusion coefficients. mdpi.com These advanced methods provide a comprehensive understanding of the three-dimensional structure and interactions of these molecules in solution. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. dummies.comyoutube.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. wiley.com

The most prominent and diagnostic absorption in the IR spectrum of this compound is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone groups, which typically appears in the range of 1670-1700 cm⁻¹. pressbooks.pub Other key absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹. pressbooks.pub

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the fluorene ring system. vscht.cz

C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and can provide information about the substitution pattern on the aromatic ring. dummies.com

The presence and position of these characteristic bands provide definitive evidence for the key functional groups in this compound and its derivatives.

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-H (methyl)Stretching2850 - 3000Medium
Carbonyl (C=O)Stretching1670 - 1700Strong, Sharp
Aromatic C=CStretching1450 - 1600Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated π-systems, such as this compound, absorb UV or visible light to promote electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org The fluorene core is a chromophore that gives rise to characteristic absorption bands.

The electronic spectrum of fluorene and its derivatives is characterized by π → π* transitions. uzh.ch The introduction of acetyl groups at the 2 and 7 positions acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the parent fluorene molecule. This is due to the extension of the conjugated system by the carbonyl groups.

The position and intensity of the absorption bands are sensitive to the solvent polarity and the presence of other substituents on the fluorene ring. slideshare.net A comparative study of the electronic transitions of fluorene and its hetero-analogues has been performed over a wide energy range, providing a basis for understanding the electronic structure of these compounds. ruc.dk

Table 4: Typical Electronic Transitions for Aromatic Ketones
TransitionTypical λ_max (nm)Molar Absorptivity (ε)Notes
π → π240 - 280HighAssociated with the aromatic system.
n → π300 - 330LowAssociated with the carbonyl group, often weak and can be solvent-dependent. uzh.ch

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. lcms.cz In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (250.28 g/mol ). The high-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition of the molecule.

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. libretexts.org The fragmentation pattern of this compound is expected to show characteristic losses of functional groups. chemguide.co.uklibretexts.org Key fragmentation pathways would likely include:

Loss of a methyl group (•CH₃): This would result in a prominent peak at M-15 (m/z 235). This is a common fragmentation for methyl ketones, leading to the formation of a stable acylium ion.

Loss of an acetyl group (•COCH₃): This would produce a peak at M-43 (m/z 207).

Cleavage of the second acetyl group: Subsequent fragmentation of the [M-43]⁺ ion could lead to further losses.

The analysis of these fragmentation patterns provides valuable structural confirmation, complementing the data obtained from NMR and IR spectroscopy. whitman.edu

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
Fragment Ionm/z (calculated)Neutral Loss
[M]⁺250-
[M - CH₃]⁺235•CH₃
[M - COCH₃]⁺207•COCH₃

Other Complementary Spectroscopic Methods (e.g., Fluorescence Spectroscopy for Photophysical Insights)

Beyond the foundational spectroscopic techniques, a deeper understanding of the electronic and photophysical properties of this compound and its derivatives can be achieved through a suite of complementary spectroscopic methods. These techniques provide critical insights into the behavior of the molecule upon photoexcitation, including the nature of its excited states, deactivation pathways, and interactions with its environment. Fluorescence spectroscopy, in particular, is a powerful tool for elucidating these photophysical characteristics.

While specific photophysical data for this compound is not extensively detailed in the available literature, a closely related derivative, 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF), has been studied, and its properties offer valuable insights into the expected behavior of the this compound core. nih.gov

Fluorescence spectroscopy of DMMF reveals a significant dependence on the solvent environment, a phenomenon known as solvatochromism. nih.gov The electronic absorption spectra of DMMF show less sensitivity to the polarity of the medium. However, a pronounced bathochromic (red) shift of about 50 nm is observed in the emission spectra as the solvent polarity increases. nih.gov This indicates that the first singlet excited state (S1) of DMMF is more polar than its ground state (S0), a characteristic feature of molecules exhibiting intramolecular charge transfer (ICT) upon excitation. nih.gov The change in dipole moment upon excitation (Δμ) for DMMF has been calculated to be between 5.5 and 7.22 Debye, further supporting the increased polarity of the excited state. nih.gov

Solid crystals of DMMF are reported to exhibit intense yellow fluorescence with a maximum emission at 550 nm. nih.gov The photostability of DMMF has also been investigated, with photochemical quantum yields of photodecomposition (φc) found to be in the range of 7.2 × 10⁻⁵ to 2.11 × 10⁻⁴ in various organic solvents, indicating a degree of susceptibility to photodegradation. nih.gov

The photophysical parameters for the this compound derivative, DMMF, in different solvents are summarized in the table below.

Table 1: Photophysical Data for 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF) in Various Solvents nih.gov

SolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)
Methanol250000.28
Dichloromethane240000.35
Chloroform270000.40
Carbon Tetrachloride260000.45

The study of fluorenone, a structurally related compound, provides further context for the potential photophysical behavior of this compound. The fluorescence of fluorenone is known to be sensitive to the solvent, with fluorescence intensity generally increasing with solvent polarity, except in alcoholic solvents where hydrogen bonding can lead to fluorescence quenching. researchgate.net This quenching is attributed to the formation of a 1:1 hydrogen-bonded complex between fluorenone and the alcohol, which alters the relative energies of the singlet and triplet states. researchgate.net Similar hydrogen-bonding interactions could potentially influence the fluorescence properties of this compound in protic solvents.

Phosphorescence is another complementary spectroscopic method that can provide information about the triplet excited state. For some fluorene derivatives, particularly those containing heavy atoms like bromine, bright phosphorescence emission has been observed in organic solvents at room temperature. rsc.org This demonstrates that with appropriate substitution, the fluorene core can be engineered to favor phosphorescence, offering another pathway for radiative decay from an excited state.

Theoretical and Computational Investigations of 2,7 Diacetylfluorene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of 2,7-diacetylfluorene and related compounds. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties.

Prediction of Electronic Properties and Frontier Molecular Orbitals (FMOs)

DFT calculations are instrumental in predicting the electronic properties of this compound derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. ossila.com For instance, in derivatives of 2,7-diaminofluorene, the HOMO is typically localized on the fluorene (B118485) core and the amino groups, while the LUMO is distributed across the aromatic system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic stability and its potential for use in electronic devices. mdpi.com

Computational studies on related fluorene derivatives have shown that functionalization significantly impacts the HOMO and LUMO energy levels. chemrxiv.org For example, the introduction of nitro groups, which are strong electron-withdrawing groups, can lower the LUMO energy level, potentially making the molecule a good candidate for use in dye-sensitized solar cells. chemrxiv.org The distribution of these frontier orbitals is crucial for understanding charge transfer processes within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of a 2,7-Disubstituted Silafluorene Derivative

PropertyValue
HOMO-LUMO Energy Gap~3 eV
Dipole Moment2 - 9 D
Data sourced from computational studies on 2,7-disubstituted sila- and germafluorenes. mdpi.com

Analysis of Optical Properties (e.g., Absorption Maxima, Solvatochromism, Electronic Transitions)

Time-dependent DFT (TD-DFT) is a widely used method to study the optical properties of molecules, including their absorption spectra and electronic transitions. medmedchem.comnih.gov For derivatives of 2,7-diaminofluorene, UV-vis absorption spectra typically show distinct bands corresponding to π-π* transitions within the conjugated system. mdpi.com The position of the absorption maximum (λmax) can be influenced by the solvent environment, a phenomenon known as solvatochromism. mdpi.comresearchgate.net

Studies on related solvatochromic dyes have demonstrated that the Stokes shift, which is the difference between the absorption and emission maxima, is related to the solvent's polarity. mdpi.com This behavior is often indicative of intramolecular charge transfer (ICT) upon excitation. mdpi.comresearchgate.net Computational analyses can visualize the electronic transitions, identifying them as local excitations (LE) or charge transfer (CT) excitations. iisc.ac.in For example, in some fluorene derivatives, the primary electronic transition corresponds to a HOMO to LUMO transition. nih.gov

Table 2: Photophysical Data for 2,7-Diaminofluorene (2,7-DAF) in Various Solvents

SolventDielectric Constant (εr)Absorption Maxima (λAbs, nm)Emission Maxima (λEm, nm)
Dioxane2.2290, 327382
Chloroform4.8294, 333388
Ethyl acetate (B1210297)6.0291, 328383
Tetrahydrofuran7.6292, 329386
Dichloromethane8.9294, 333390
Acetone20.7292, 330388
Acetonitrile37.5291, 328388
Dimethyl sulfoxide46.7297, 338404
Water80.1310, 353397
Data adapted from a study on 2,7-diaminofluorene. mdpi.com

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. drugdesign.orgscribd.com DFT calculations are employed to optimize the molecular geometry of this compound and its derivatives, finding the most stable conformers. mdpi.com The study of the conformational potential energy surface reveals the energy landscape as a function of dihedral angles. drugdesign.org For complex molecules with multiple rotatable bonds, identifying the global minimum energy conformation can be computationally intensive. drugdesign.org Even small differences in the total energy between conformers can be significant, as the orientation and dipole moment can affect the performance of materials in devices. chemrxiv.org

Exploration of Non-Linear Optical (NLO) Properties through Computational Modeling

Computational chemistry plays a vital role in the exploration and prediction of non-linear optical (NLO) properties of organic molecules. medmedchem.commdpi.comrsc.org NLO materials are crucial for applications in optoelectronics and telecommunications. mdpi.com DFT calculations can be used to determine the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. medmedchem.comrsc.org

The design of effective NLO materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. mdpi.com Computational studies can investigate the effect of different donor and acceptor groups on the NLO properties. The choice of the computational method and basis set is critical for obtaining accurate predictions of NLO properties. medmedchem.com

Mechanistic Studies and Reaction Pathway Predictions using Computational Chemistry (e.g., Schmidt Reaction Pathways)

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting reaction pathways. nih.gov For instance, the Schmidt reaction, which can be used to synthesize lactams from ketones, has been studied computationally. ambeed.combeilstein-journals.org DFT calculations can be employed to model the transition states and intermediates of the reaction, providing insights into the reaction's stereoselectivity. nih.gov Understanding the mechanism of such reactions is crucial for optimizing reaction conditions and designing new synthetic routes. beilstein-journals.org

Molecular Modeling for Polymer Design and Intermolecular Interactions in Derived Materials

Computational Analysis of Electrochemical Behavior and Redox Potentials

Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provide powerful tools for investigating the electrochemical properties of organic molecules like this compound. researchgate.netumn.edu These computational approaches allow for the prediction of redox potentials and offer fundamental insights into the electronic structure that governs oxidation and reduction events. mdpi.comarxiv.org By calculating the energies and distributions of frontier molecular orbitals, researchers can understand a molecule's propensity to accept or donate electrons.

The primary parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajol.info There is a well-established linear correlation where the HOMO energy relates to the molecule's oxidation potential (electron-donating ability), and the LUMO energy corresponds to its reduction potential (electron-accepting ability). ajol.infoorientjchem.org A higher HOMO energy level typically signifies a greater ease of oxidation, while a lower LUMO energy level suggests the molecule is more readily reduced. The difference between these two energy levels, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir

Computational studies on related organic structures often employ DFT methods, such as B3LYP, in conjunction with a basis set and a solvation model like the Polarization Continuum Model (PCM) to simulate the chemical environment. mdpi.com These calculations can predict formal redox potentials (E°'), which can then be correlated with experimental data obtained from techniques like cyclic voltammetry. umn.eduajol.info

For this compound, such computational analysis is vital for understanding its potential use in materials science, for instance, as a precursor in the synthesis of novel fullerene derivatives. researchgate.netresearchgate.net The acetyl groups at the 2 and 7 positions are electron-withdrawing, which is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted fluorene, thereby influencing its redox behavior.

The following interactive table illustrates the typical data generated from a DFT analysis of an organic molecule's electrochemical properties.

Table 1: Representative Computational Electrochemical Data

This table shows examples of parameters calculated using DFT to predict the electrochemical behavior of organic compounds. The values are illustrative of typical outputs from such studies.

Calculated ParameterDescriptionTypical Value Range (eV)Electrochemical Significance
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -7.0Correlates with the oxidation potential. ajol.info
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -3.5Correlates with the reduction potential. ajol.info
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO2.0 to 4.0Indicates chemical reactivity and kinetic stability. ijcce.ac.ir
Ionization Potential (IP)Energy required to remove an electron5.0 to 7.0Directly related to oxidation. ajol.info
Electron Affinity (EA)Energy released when an electron is added1.5 to 3.5Directly related to reduction. ajol.info

The analysis of the molecular orbital surfaces (HOMO and LUMO) can further reveal the specific regions of the this compound molecule that are most involved in redox processes. It would determine whether electron density is primarily removed from or added to the fluorene aromatic system or the oxygen atoms of the acetyl groups during oxidation and reduction, respectively. This detailed understanding is crucial for the rational design of new materials with tailored electrochemical properties for applications in electronics and photovoltaics. nih.govrsc.org

Future Research Directions and Emerging Applications

Greener Synthesis: Enhancing Sustainability and Atom Economy

The drive towards environmentally responsible chemical manufacturing is steering research into more sustainable methods for producing 2,7-diacetylfluorene. A key focus is the improvement of atom economy, a principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. savemyexams.comwordpress.com Traditional synthesis routes, such as the Friedel-Crafts acylation of fluorene (B118485), often generate significant waste. orgsyn.orgescholarship.org

Future methodologies are expected to utilize greener alternatives, such as solvent-free reactions and the use of less toxic reagents. organic-chemistry.org For instance, research into Lewis acid-mediated cyclotrimerization reactions using zinc bromide as a medium for the polymerization of monomers like this compound points towards more environmentally benign pathways. chemrxiv.orgrsc.orgrsc.org These ionothermal synthesis approaches can lead to the creation of highly conjugated and microporous materials with minimal solvent waste. chemrxiv.orgrsc.org The overarching goal is to develop synthetic protocols that are not only efficient in terms of yield but also minimize their environmental footprint, a critical consideration for industrial-scale production. numberanalytics.comhuarenscience.com

Tailored Materials Through New Derivatization Pathways

The functional acetyl groups at the 2 and 7 positions of the fluorene core make this compound an excellent platform for creating a diverse range of new materials. psu.edu Researchers are actively exploring novel derivatization pathways to synthesize molecules with tailored electronic and physical properties.

These derivatization reactions can involve a variety of chemical transformations. For example, oxidation of the acetyl groups can yield 9-Oxo-9H-fluorene-2,7-dicarboxylic acid, a compound with potential applications in organic synthesis and coordination chemistry due to its combination of carboxylic acid and ketone functionalities. smolecule.com Reduction of the ketone groups can lead to the formation of corresponding alcohols.

Furthermore, the creation of oxime derivatives, such as this compound O,O'-dibenzyldioxime, has been explored for applications in photochemistry and degradable polymers. researchgate.netresearchgate.netresearchgate.net The ability to introduce a wide array of functional groups allows for the fine-tuning of properties like solubility, charge transport, and light-emission, making these derivatives promising candidates for use in organic electronics and other advanced materials. psu.eduossila.com

Smart Materials and Sensing Technologies on the Horizon

The unique structure of this compound and its derivatives makes them prime candidates for the development of "smart" or stimuli-responsive materials. numberanalytics.comalliedacademies.orgiberdrola.com These materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. numberanalytics.comhit.edu.cn

For example, polymers incorporating the this compound moiety could be designed to exhibit changes in their fluorescence or conductivity upon interaction with an analyte, forming the basis for highly sensitive chemical sensors. nih.govnhepscor.org The development of analyte-responsive polymers is a significant area of research with potential applications in medical diagnostics and environmental monitoring. nhepscor.org The integration of this compound derivatives into photo-responsive systems is also an active area of investigation, with potential applications in data storage and light-activated therapies. acs.org

Nanotechnology and Supramolecular Chemistry Integration

The convergence of this compound chemistry with nanotechnology and supramolecular chemistry opens up exciting possibilities for creating highly ordered and functional hybrid systems. The rigid and planar structure of the fluorene core makes it an ideal building block for constructing well-defined nanoscale architectures.

Researchers are exploring the use of this compound derivatives in the synthesis of novel fullerene adducts, which could have applications in organic photovoltaics and other areas of materials science. researchgate.net The self-assembly of these molecules into larger, ordered structures is a key aspect of supramolecular chemistry. By designing derivatives with specific intermolecular interactions, it is possible to create complex and functional nanomaterials.

The integration of this compound-based components with gold nanoparticles has been shown to create stimuli-responsive self-assembling systems that can form semiconducting thin films. acs.org This approach could lead to the development of new electronic devices and sensors with enhanced performance and novel functionalities.

Q & A

Basic: What are the standard synthetic routes for 2,7-Diacetylfluorene, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts acetylation. For Suzuki-Miyaura reactions, aryl halides (e.g., 2,7-dibromofluorene) react with acetylboronic acid derivatives in the presence of palladium catalysts (e.g., Pd@DCA-SBA) and bases (e.g., Cs₂CO₃). Solvent systems like THF/DMF or ethanol/water mixtures are critical for solubility and reactivity . Yields vary significantly with catalyst loading (0.2–5 mol%) and temperature (60–80°C). For example, Entry 10 (Table 1 in ) achieved 86% yield using Pd@DCA-SBA (0.2 mol%) in ethanol/water at 80°C.

Key Parameters for Optimization:

ParameterTypical RangeImpact on Yield
Catalyst Loading0.2–5 mol%Higher loading → faster kinetics but potential side reactions
Temperature60–80°CElevated temps → improved kinetics but risk of decomposition
Solvent PolarityPolar aprotic (DMF) vs. aqueousPolar solvents enhance coupling efficiency

Basic: What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR : Acetyl groups at the 2,7-positions produce distinct singlets (~2.5 ppm for CH₃ in ¹H NMR; ~200 ppm for carbonyl in ¹³C NMR). Aromatic protons in the fluorene backbone show splitting patterns dependent on substitution symmetry .
  • FT-IR : Strong C=O stretches at 1680–1700 cm⁻¹ confirm acetylation. Absence of OH/NH peaks ensures purity.
  • Mass Spectrometry : Molecular ion peak at m/z 250.29 (C₁₇H₁₄O₂) with fragmentation patterns indicating loss of acetyl groups.

Contradiction Resolution Example: Discrepancies in carbonyl peak positions (e.g., solvent effects in NMR) require calibration against internal standards (e.g., TMS) or computational validation via DFT .

Advanced: How can researchers optimize the synthesis of this compound for scalability while minimizing side products?

Answer:

  • DoE (Design of Experiments) : Apply D-optimal design (as in ROS detection studies ) to test variables like catalyst type, solvent ratio, and reaction time. For instance, a 3-factor, 2-level design can identify interactions between Pd catalyst loading (X₁), solvent polarity (X₂), and temperature (X₃).
  • Controlled Acetylation : Use kinetic monitoring (e.g., in-situ IR) to detect over-acetylation byproducts. Quench reactions at 85–90% conversion to avoid diacetylated impurities .

Case Study: Entry 14 (Table 1, ) achieved 83% yield with M3 catalyst in dioxane at 80°C, but switching to Pd@DCA-SBA in ethanol/water reduced side products by 15% .

Advanced: How should researchers address contradictions in reported fluorescence properties of this compound derivatives?

Answer:
Discrepancies in fluorescence quantum yields (e.g., solvent polarity effects vs. aggregation-induced quenching) require:

Standardized Protocols : Use identical excitation wavelengths and solvent systems (e.g., DCFH-DA in PBS for ROS studies ).

Computational Modeling : Compare experimental Stokes shifts with TD-DFT predictions for excited-state behavior.

Controlled Environment : Eliminate oxygen (quencher) via degassing and use inert atmospheres during measurements .

Example: Fluorescence intensity drops in aqueous media due to ACQ (aggregation-caused quenching), but this can be mitigated by derivatization with bulky substituents .

Advanced: What role does this compound play in materials science, particularly in organic photovoltaics (OPVs)?

Answer:
this compound derivatives are explored as electron donors in bulk-heterojunction solar cells due to their planar π-conjugated structure, which enhances charge transport. Key considerations:

  • Bandgap Engineering : Acetyl groups lower the HOMO level (~-5.2 eV), improving open-circuit voltage (Voc) when paired with C₆₀ acceptors .
  • Morphology Control : Thermal annealing of fluorene-based polymers increases crystallinity, boosting hole mobility.

Data Limitation : Reported power conversion efficiencies (PCEs) for fluorene derivatives remain <5%, necessitating copolymerization with thiophene units to enhance light absorption .

Advanced: What methodological frameworks are recommended for studying this compound in biological systems (e.g., ROS detection)?

Answer:

  • Probe Design : Use this compound analogs (e.g., DCFH-DA ) for intracellular ROS detection. Optimize loading concentrations (10–50 μM) to avoid cytotoxicity.
  • Imaging Protocols : Combine confocal microscopy (λex = 488 nm, λem = 525 nm) with flow cytometry for quantitative analysis.
  • Validation : Correlate fluorescence intensity with ESR spectroscopy to confirm radical species .

Pitfall Alert: Auto-oxidation of DCFH-DA in ambient light requires dark incubation and fresh probe preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.